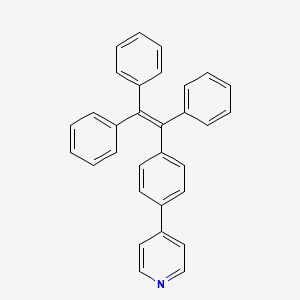

4-(4-(1,2,2-Triphenylvinyl)phenyl)pyridine

Description

BenchChem offers high-quality 4-(4-(1,2,2-Triphenylvinyl)phenyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-(1,2,2-Triphenylvinyl)phenyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[4-(1,2,2-triphenylethenyl)phenyl]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H23N/c1-4-10-26(11-5-1)30(27-12-6-2-7-13-27)31(28-14-8-3-9-15-28)29-18-16-24(17-19-29)25-20-22-32-23-21-25/h1-23H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYEWTPRIHOZPSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=NC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H23N |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Photophysics of 4-(4-(1,2,2-Triphenylvinyl)phenyl)pyridine

This guide provides an in-depth technical analysis of the photophysical properties of 4-(4-(1,2,2-Triphenylvinyl)phenyl)pyridine (referred to herein as TPE-Ph-Py ). It is designed for researchers in organic electronics, supramolecular chemistry, and chemical sensing.

Executive Summary

4-(4-(1,2,2-Triphenylvinyl)phenyl)pyridine (TPE-Ph-Py) is a functionalized luminogen belonging to the tetraphenylethylene (TPE) family. Unlike conventional fluorophores (e.g., fluorescein, rhodamine) that suffer from Aggregation-Caused Quenching (ACQ), TPE-Ph-Py exhibits Aggregation-Induced Emission (AIE) .

Its molecular architecture combines a TPE rotor (the AIE-active unit) with a pyridine stator (a functional handle for protonation, coordination, or alkylation). This D-π-A (Donor-π-Acceptor) configuration imparts unique stimuli-responsive behaviors, making it a versatile candidate for:

-

Fluorescent Probes: pH sensing and specific ion detection.

-

Supramolecular Assembly: Ligand for Metal-Organic Frameworks (MOFs) and coordination polymers.

-

Mechanochromic Materials: Stress-sensing smart coatings.

Molecular Architecture & Electronic Design

Structural Components

The molecule consists of three distinct functional domains:

-

The Rotor (TPE Core): A sterically crowded olefin capable of free intramolecular rotation in solution.

-

The Bridge (Phenyl Ring): Extends the π-conjugation length, red-shifting the absorption/emission relative to non-extended TPE-pyridine analogs.

-

The Acceptor (Pyridine): An electron-deficient heterocycle that facilitates Intramolecular Charge Transfer (ICT) from the electron-rich TPE core.

Electronic Transitions

-

Ground State: The phenyl rings of the TPE moiety adopt a twisted propeller conformation to minimize steric hindrance.

-

Excited State: Upon photoexcitation (typically

nm), the molecule undergoes a

Photophysical Characterization

Solution State: The "Dark" State

In good solvents (e.g., THF, DCM, Toluene), TPE-Ph-Py is virtually non-emissive.

-

Quantum Yield (

): Typically -

Mechanism: The low-frequency torsional motions of the phenyl rings act as an energy sink.[2] The excited state relaxes to the ground state via non-radiative decay channels faster than radiative decay can occur.

Aggregated State: The "Bright" State (AIE Effect)

When molecularly dissolved TPE-Ph-Py is forced to aggregate (e.g., by adding a poor solvent like water to a THF solution), emission is dramatically enhanced.

-

Mechanism: Restriction of Intramolecular Motion (RIM) . In the aggregate or solid state, steric constraints from neighboring molecules physically block the rotation of the phenyl rings. This closes the non-radiative decay channel, forcing relaxation via photon emission.

-

Emission Maximum (

): Typically centered at 450–500 nm (Cyan/Green) depending on packing density and amorphous/crystalline nature. -

Quantum Yield (

): Can rise to 40–80% in the solid state.

Visualization of AIE Mechanism

Figure 1: The Restriction of Intramolecular Motion (RIM) mechanism governing the AIE behavior of TPE-Ph-Py.

Stimuli-Responsive Behaviors

Acidochromism (pH Sensing)

The pyridine nitrogen possesses a lone pair of electrons, making it a basic site capable of protonation.

-

Neutral State: Emission is driven by the TPE core (Cyan/Green).

-

Protonated State (TPE-Ph-Py-H

): Upon exposure to acid (e.g., HCl vapor, TFA), the pyridine converts to a pyridinium cation.-

Effect: The pyridinium ion is a stronger electron acceptor than the neutral pyridine. This enhances the Intramolecular Charge Transfer (ICT) from the TPE donor to the acceptor.

-

Observation: A significant red-shift in both absorption and emission spectra (often shifting from Green to Yellow/Orange).

-

Reversibility: Exposure to base (e.g.,

, TEA) deprotonates the pyridinium, restoring the original emission color.

-

Mechanochromism

TPE derivatives often exhibit mechanochromism—a change in emission color upon grinding or pressing.

-

Crystalline State: Ordered packing often restricts conformational relaxation, leading to bluer emission.

-

Amorphous State (Ground): Grinding disrupts the crystal lattice, often allowing for slightly different planarization or intermolecular interactions, typically resulting in a red-shifted emission.

Experimental Protocols

Protocol A: Synthesis via Suzuki-Miyaura Coupling

Note: This is a generalized high-yield protocol for TPE-Py derivatives.

-

Reagents:

-

1-(4-Bromophenyl)-1,2,2-triphenylethylene (1.0 eq)

-

4-Pyridinylboronic acid (1.2 eq)

- (5 mol%)

- (2 M aqueous solution)

-

Solvent: THF/Toluene (1:1 v/v)

-

-

Procedure:

-

Combine reagents in a Schlenk flask under inert atmosphere (

or Ar). -

Reflux at 80–100°C for 12–24 hours.

-

Monitor reaction progress via TLC.

-

-

Purification:

-

Cool to room temperature, extract with DCM, and wash with brine.

-

Purify via column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).

-

Recrystallize from Ethanol/DCM to obtain the pure solid.

-

Protocol B: AIE Characterization (THF/Water Titration)

To validate the AIE effect, measure the photoluminescence (PL) intensity across a gradient of solvent mixtures.

| Step | Action | Rationale |

| 1 | Prepare Stock Solution | Dissolve TPE-Ph-Py in pure THF ( |

| 2 | Prepare Mixtures | Create 10 samples with increasing water fractions ( |

| 3 | Measure PL Spectra | Record emission spectra ( |

| 4 | Analyze Data | Plot PL Intensity ( |

| 5 | Expected Result | Low intensity for |

Protocol C: Protonation/Sensing Workflow

Figure 2: Reversible acidochromic switching cycle of TPE-Ph-Py.

Data Summary Table

| Property | Value / Characteristic | Notes |

| Molecular Formula | MW: 409.53 g/mol | |

| Absorption Max ( | ~330–360 nm | |

| Emission Max ( | ~450–500 nm | Solid state / Aggregate |

| Stokes Shift | Large (>100 nm) | Minimizes self-absorption |

| Quantum Yield ( | Soln: <1% | Solid: >40% | Classic AIE behavior |

| Solubility | THF, DCM, Toluene, DMSO | Insoluble in Water |

| pKa (Pyridine) | ~5.2 | Protonatable by weak/strong acids |

References

-

Hong, Y., Lam, J. W., & Tang, B. Z. (2011). Aggregation-induced emission.[3] Chemical Society Reviews. Link

-

Zhao, Z., He, B., & Tang, B. Z. (2013). Aggregation-induced emission of siloles. Chemical Science. Link

-

Mei, J., Leung, N. L., Kwok, R. T., Lam, J. W., & Tang, B. Z. (2015). Aggregation-Induced Emission: Together We Shine, United We Soar! Chemical Reviews. Link

-

Qin, W., et al. (2012). TPE-based AIEgens for detection of explosives. Macromolecules. Link

Sources

- 1. Dual-Emissive Rectangular Supramolecular Pt(II)-p-Biphenyl with 4,4′-Bipyridine Derivative Metallacycles: Stepwise Synthesis and Photophysical Properties [mdpi.com]

- 2. arpi.unipi.it [arpi.unipi.it]

- 3. Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Synthesis Strategies for Triphenylvinyl-Phenyl-Pyridine Conjugates: A Technical Guide

Part 1: Strategic Analysis & Retrosynthesis[1]

The synthesis of triphenylvinyl phenyl pyridine (TPE-Py) derivatives represents a critical intersection between structural organic chemistry and functional materials science.[1] These molecules are not merely fluorophores; they are Aggregation-Induced Emission (AIE) luminogens.[1] Unlike traditional planar fluorophores (e.g., fluorescein) that suffer from Aggregation-Caused Quenching (ACQ), TPE-Py derivatives become highly emissive in the solid state or aggregated form due to the Restriction of Intramolecular Motion (RIM).

Structural Deconstruction

The target molecule consists of two distinct functional domains:

-

The Rotor (TPE Core): A propeller-shaped tetraphenylethylene moiety responsible for the non-radiative decay in solution (via C-C bond rotation).[1]

-

The Acceptor/Anchor (Pyridine Ring): An electron-deficient heterocycle that facilitates Intramolecular Charge Transfer (ICT) and provides a handle for protonation, methylation (mitochondrial targeting), or metal coordination.

Retrosynthetic Logic

To achieve high regioselectivity, we avoid constructing the central double bond of the TPE core after pyridine attachment, as this often leads to difficult-to-separate E/Z isomer mixtures. Instead, we utilize a Convergent Modular Approach :

-

Disconnection A (Suzuki-Miyaura): The most robust disconnection is the biaryl bond between the TPE phenyl ring and the pyridine. This allows for the separate optimization of the TPE core and the heterocyclic partner.

-

Disconnection B (McMurry): Construction of the TPE alkene. This is best performed before coupling to the pyridine to generate a mono-functionalized TPE precursor (e.g., 4-bromo-TPE).[1]

Figure 1: Retrosynthetic analysis favoring a convergent Suzuki coupling strategy to ensure regiopurity.

Part 2: Primary Synthesis Pathway (Suzuki-Miyaura Coupling)[1]

The direct coupling of 4-bromotetraphenylethylene with 4-pyridinylboronic acid is the industry-standard route.[1] It offers higher yields and milder conditions compared to Stille or Negishi couplings and avoids the toxicity of organotin reagents.

Reaction Mechanism & Catalyst Selection

The catalytic cycle involves three stages:

-

Oxidative Addition: Pd(0) inserts into the C-Br bond of the TPE precursor. This is the rate-determining step for aryl bromides.[1]

-

Transmetalation: The pyridinyl boronate activates via base (OH⁻/CO₃²⁻) and transfers the pyridine group to the Palladium center. Note: Pyridine boronic acids are prone to protodeboronation; therefore, base concentration and temperature control are critical.

-

Reductive Elimination: Formation of the C-C bond and regeneration of Pd(0).

Catalyst Choice: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is preferred for its stability and efficiency with aryl bromides.

Detailed Experimental Protocol

This protocol is validated for the synthesis of 4-(4-(1,2,2-triphenylvinyl)phenyl)pyridine.

Materials:

-

4-Bromotetraphenylethylene (1.0 eq, 2.0 mmol)

-

4-Pyridinylboronic acid (1.2 eq, 2.4 mmol) [Excess used to account for deboronation]

-

Pd(PPh₃)₄ (5 mol%)

-

Potassium Carbonate (K₂CO₃) (4.0 eq)

-

Solvent System: Toluene : Ethanol : Water (4:1:1 v/v/v)

-

Inert Gas: Argon or Nitrogen (High purity)

Step-by-Step Methodology:

-

Preparation: In a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromotetraphenylethylene (822 mg) and 4-pyridinylboronic acid (295 mg).

-

Solvation: Add the solvent mixture (20 mL Toluene, 5 mL Ethanol). Degas the solution by bubbling Argon through it for 20 minutes. Critical: Oxygen removal is essential to prevent homocoupling and catalyst deactivation.

-

Activation: Add an aqueous solution of K₂CO₃ (1.1 g in 5 mL degassed water).

-

Catalysis: Add Pd(PPh₃)₄ (115 mg) quickly under a positive stream of Argon. Seal the flask with a septum and secure with copper wire or a clip.

-

Reaction: Heat the mixture to reflux (approx. 90-100°C) for 24 hours with vigorous stirring. The solution will typically darken as the active Pd species forms.

-

Work-up:

-

Purification: Purify the crude residue via flash column chromatography on silica gel.

-

Eluent: Gradient of Hexane:Ethyl Acetate (starting 10:1 to 5:1). The pyridine moiety makes the product slightly polar.

-

Observation: The product is a white or pale yellow solid.

-

Typical Yield: 75–85%.[1]

-

Quantitative Data Summary

| Parameter | Condition/Value | Rationale |

| Catalyst Load | 3-5 mol% | Balances cost vs. reaction time; <3% may lead to incomplete conversion.[1] |

| Base | K₂CO₃ (aq) | Strong enough to activate boronic acid; milder than hydroxides which promote deboronation. |

| Solvent | Toluene/EtOH/H₂O | Biphasic system dissolves both organic reactants and inorganic base; EtOH acts as a phase transfer co-solvent.[1] |

| Temperature | 90-100°C | Required to overcome the steric hindrance of the bulky TPE group.[1] |

Part 3: Alternative Pathway (McMurry Coupling)

While Suzuki coupling is superior for asymmetric derivatives, the McMurry reaction is the foundational method for synthesizing the TPE core itself.

When to use: If you are synthesizing a symmetric pyridine-substituted TPE (e.g., tetra-pyridine-TPE) or if you lack the brominated precursor.[1]

Protocol Overview:

-

Reagents: 4-Pyridylbenzophenone (2 eq), TiCl₄, Zn dust, dry THF.

-

Mechanism: Low-valent Titanium [Ti(0)] reduces the ketone carbonyls to form a pinacol intermediate, which is then deoxygenated to the alkene.

-

Critical Constraint: If you mix two different ketones (A and B), you get a statistical mixture of A=A, B=B, and A=B (E/Z). Separation of these isomers is notoriously difficult due to similar polarity. Therefore, this route is NOT recommended for mono-substituted TPE-Py targets.

Part 4: Visualization of the Catalytic Cycle

Understanding the Suzuki cycle helps in troubleshooting low yields. If the reaction stalls, it is usually at the oxidative addition step (due to steric bulk) or transmetalation (due to inactive boron species).

Figure 2: The catalytic cycle of the Suzuki-Miyaura coupling for TPE-Py synthesis.

Part 5: Characterization & Validation[1]

To ensure scientific integrity, the synthesized compound must be validated using the following self-consistent checks:

-

1H NMR Spectroscopy (CDCl₃, 400 MHz):

-

Mass Spectrometry (HRMS):

-

AIE Validation (Fluorescence Spectroscopy):

-

Dissolve product in THF (good solvent) → Solution should be non-emissive or weakly emissive.

-

Slowly add Water (poor solvent) to reach 90% water fraction (fw).

-

Result: A dramatic surge in fluorescence intensity (often >100-fold) confirms the formation of nano-aggregates and the RIM mechanism.

-

References

-

Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.[1] Link

-

Mei, J., Hong, Y., Lam, J. W., Qin, A., Tang, Y., & Tang, B. Z. (2014). Aggregation-induced emission: The whole is more brilliant than the parts.[1] Advanced Materials, 26(31), 5429-5479. Link

-

Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006).[3] A highly active catalyst for Suzuki-Miyaura cross-coupling reactions of heteroaryl compounds.[1][3] Angewandte Chemie International Edition, 45(21), 3484-3488. Link

-

Zhao, Z., He, B., & Tang, B. Z. (2013). Aggregation-induced emission of siloles.[1] Chemical Science, 4(7), 2625-2647. Link

-

Gao, M., & Tang, B. Z. (2017). Fluorescent sensors based on aggregation-induced emission: Recent advances and perspectives. ACS Sensors, 2(10), 1382-1399. Link

Sources

- 1. 4-(4-(1,2,2-Triphenylvinyl)phenyl)pyridine | 1915012-73-5 [sigmaaldrich.com]

- 2. EP0965588A1 - Process for the preparation of 4-phenyl-1,2,3,6-tetrahydropyridine derivatives and intermediates used in this process - Google Patents [patents.google.com]

- 3. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]

Aggregation-Induced Emission (AIE) Mechanisms of TPE-Pyridine Conjugates: A Technical Whitepaper

Executive Summary

The discovery of Aggregation-Induced Emission (AIE) fundamentally disrupted the traditional paradigm of aggregation-caused quenching (ACQ) in luminescent materials[1]. Among the diverse library of AIEgens, Tetraphenylethylene (TPE) stands out due to its accessible synthesis and robust photophysical response. By conjugating TPE with pyridine moieties, researchers have engineered a highly versatile class of molecules (TPE-pyridine conjugates) that combine the intrinsic AIE properties of TPE with the nucleophilicity, metal-coordination capability, and pH-responsiveness of pyridine[2]. This whitepaper dissects the core photophysical mechanisms, structural dependencies, and experimental workflows critical for leveraging TPE-pyridine conjugates in advanced chemosensing, supramolecular chemistry, and theranostic drug development.

Core Photophysical Mechanism: Restriction of Intramolecular Motion (RIM)

The AIE phenomenon in TPE-pyridine conjugates is primarily governed by the Restriction of Intramolecular Motion (RIM), which encompasses both the Restriction of Intramolecular Rotation (RIR) and the Restriction of Intramolecular Vibration (RIV)[3].

In dilute solutions (e.g., pure tetrahydrofuran or acetonitrile), the multiple phenyl and pyridyl rings decorated around the central ethylene stator undergo dynamic, low-frequency torsional motions. These intramolecular rotations act as active non-radiative decay channels, effectively dissipating excited-state exciton energy and rendering the molecule non-emissive (dark state)[3].

However, when the local environment forces the molecules into an aggregated state—either through the introduction of a poor solvent (like water), supramolecular metal coordination, or integration into a polymer matrix—the physical crowding imposes severe steric hindrance. This close-packing restricts the rotational freedom of the peripheral rings (RIR), effectively blocking the non-radiative deactivation pathways. Consequently, the excited-state energy is forced to dissipate via radiative decay, resulting in intense fluorescence[3].

Fig 1. Photophysical pathway of Aggregation-Induced Emission via Restriction of Intramolecular Motion.

Structural Isomerism and Quantitative Photophysics

The exact positioning of the nitrogen atom within the pyridine ring profoundly influences the photoluminescence quantum yield (PLQY) and the solid-state packing of the conjugate. Experimental and Density Functional Theory (DFT) analyses of isomeric tetraphenylethylene-pyridines (o-Py-TPE, m-Py-TPE, p-Py-TPE) reveal that the meta-isomer exhibits superior optical performance[2].

The central C=C bond dihedral angles of the TPE subunit in the solid state are heavily modulated by intermolecular C−H···π interactions. The m-Py-TPE isomer achieves an optimal crystal packing mode that maximizes these interactions, leading to a highly locked conformation that minimizes non-radiative energy loss[2].

Quantitative Data Summary

| Conjugate / System | State / Condition | PLQY / Emission Response | Mechanistic Driver |

| m-Py-TPE | Solid State | 64.56% PLQY | Optimal dihedral angles locked by C-H···π interactions[2]. |

| o-Py-TPE / p-Py-TPE | Solid State | Lower than meta-isomer | Sub-optimal steric hindrance and electronic effects[2]. |

| CIT-Z (CuI-TPE-Py) | Aqueous (with CN⁻) | Fluorescence Turn-On | CN⁻ competitive coordination disrupts network, enhancing local emission[4]. |

| TPE-Py-Imine Micelles | pH 7.4 → pH 5.0 | Yellow → Blue Shift | Pyridine protonation and acid-cleavable imine degradation[5]. |

| [Zn6LB3] Metallacage | High Pressure (6.32 GPa) | Initial Increase → Quenched | Extreme pressure causes over-tight packing, restricting radiative pathways[6]. |

Advanced Applications: Chemosensing and Theranostics

Coordination-Driven Chemosensing

The lone pair of electrons on the pyridine nitrogen makes TPE-pyridine an excellent ligand for transition metals. For example, coordination polymers (CPs) formed by TPE-pyridine derivatives and copper iodide (CuI) clusters create 3-fold-interpenetrating networks (e.g., CIT-Z)[4]. When exposed to cyanide ions (CN⁻) in water, the CN⁻ competes for coordination. This competitive binding alters the local coordination environment without fully destroying the network, triggering a measurable fluorescence enhancement that serves as a highly sensitive, self-validating sensor for toxic anions[4].

pH-Responsive Bioimaging and Drug Delivery

In oncology and drug development, the acidic nature of the tumor microenvironment (pH 5.0–6.5) is a primary target. TPE-pyridine conjugates can be engineered into amphiphilic polymers via acid-sensitive imine bonds to form drug-loaded micelles[5].

The Causality of the Design: At physiological pH (7.4), the micelles are stable, restricting the intramolecular motion of the TPE core and emitting a strong yellow fluorescence. Upon entering the acidic tumor environment, two synergistic events occur:

-

The pyridine nitrogen undergoes protonation, acting as a "proton sponge" that increases the polymer's hydrophilicity and destabilizes the micelle.

-

The acidic environment cleaves the imine bonds, triggering the precise release of encapsulated chemotherapeutics (e.g., Paclitaxel or Doxorubicin) and causing a distinct fluorescence shift from yellow to blue[5].

Fig 2. pH-responsive theranostic workflow of TPE-pyridine nanoparticles in tumor microenvironments.

Experimental Methodologies & Validation Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the standard workflows for characterizing TPE-pyridine AIEgens.

Protocol 1: Aggregation-State Fluorescence Assay (Fractional Water Experiment)

This protocol validates the RIM mechanism by systematically increasing solvent polarity to force molecular aggregation[1].

Step-by-Step Methodology:

-

Stock Preparation: Dissolve the synthesized TPE-pyridine conjugate in a good solvent (e.g., pure Tetrahydrofuran, THF) to create a 1.0 mM stock solution.

-

Solvent Mixture Formulation: Prepare a series of 10 mL volumetric flasks containing THF/Water mixtures with varying water fractions (

), ranging from 0% to 99% (v/v). -

Sample Injection: Inject 100 µL of the stock solution into each flask to yield a final uniform concentration of 10 µM. Sonicate for 1 minute to ensure homogenous dispersion of nano-aggregates.

-

Spectroscopic Analysis: Excite the samples at their respective UV absorption maxima (typically 330–360 nm). Record the Photoluminescence (PL) spectra.

-

Data Validation: Plot the PL intensity at the emission maximum (

) against the water fraction (

Protocol 2: pH-Responsive Theranostic Nanoparticle Assembly and Drug Release

This workflow demonstrates the utility of the pyridine moiety's protonation for targeted drug delivery[5].

Step-by-Step Methodology:

-

Polymer Conjugation: Synthesize amphiphilic block copolymers incorporating TPE-pyridine units via acid-cleavable imine linkages.

-

Micelle Assembly & Drug Loading: Dissolve the polymer and a hydrophobic drug (e.g., Paclitaxel) in a volatile organic solvent (e.g., DCM). Add the solution dropwise into deionized water under vigorous stirring. Evaporate the organic solvent to form drug-loaded micelles.

-

Dialysis Purification: Dialyze the micelle solution against distilled water for 24 hours (MWCO 3500 Da) to remove unencapsulated drugs.

-

pH-Triggered Release Assay: Divide the purified micelles into dialysis bags and submerge them in PBS buffers at pH 7.4 (control) and pH 5.0 (tumor model). Incubate at 37°C with gentle shaking.

-

Quantification: At predetermined time intervals, extract aliquots from the external buffer and quantify the released drug using High-Performance Liquid Chromatography (HPLC). Simultaneously monitor the fluorescence shift (yellow to blue) using a fluorospectrometer to correlate the physical degradation of the micelle with drug release kinetics[5].

References

-

Restriction of Intramolecular Motions: The General Mechanism behind Aggregation-Induced Emission Source: National Institutes of Health (NIH) / Chem. Eur. J. URL:[Link]

-

Three Isomeric Tetraphenylethylene‐pyridine Compounds: Synthesis, Crystal Structures, and Photophysical Properties Source: ResearchGate / Chemistry – An Asian Journal URL:[Link]

-

Efficient fluorescence-enhanced probe for cyanide ions based on a tetraphenylethene pyridine coordinated copper-iodide complex Source: RSC Publishing URL:[Link]

-

Synthesis of an aggregation-induced emission (AIE) dye with pH-sensitivity based on tetraphenylethylene-pyridine for fluorescent nanoparticles and its applications in bioimaging and in vitro anti-tumor effect Source: ResearchGate / Journal of Materials Chemistry B URL:[Link]

-

Tetraphenylethylene-Based Emissive Supramolecular Metallacages Assembled by Terpyridine Ligands Source: CCS Chemistry - Chinese Chemical Society URL:[Link]

-

Tetraphenylethylene (TPE)-Based AIE Luminogens: Recent Advances in Bioimaging Applications Source: MDPI / Molecules URL:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Aggregation-Induced Emission Chemosensors for Anion Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient fluorescence-enhanced probe for cyanide ions based on a tetraphenylethene pyridine coordinated copper-iodide complex - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02868B [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. chinesechemsoc.org [chinesechemsoc.org]

Molecular Architecture & Conformational Dynamics of Triphenylvinyl-Pyridine Luminogens

Topic: Molecular Structure and Conformation of Triphenylvinyl-Pyridine Luminogens Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

This technical guide analyzes the structural integrity and photophysical mechanisms of Triphenylvinyl-Pyridine (TPV-Py) luminogens. Unlike conventional planar fluorophores (e.g., fluorescein, rhodamine) that suffer from Aggregation-Caused Quenching (ACQ), TPV-Py derivatives exhibit Aggregation-Induced Emission (AIE) .

The core technical value of TPV-Py lies in its dual-functionality:

-

The Triphenylvinyl Moiety: Acts as a molecular rotor, dissipating excitation energy via non-radiative decay in solution, but emitting strongly when rigidified (the RIM mechanism ).

-

The Pyridine Moiety: Provides an electron-withdrawing acceptor for Internal Charge Transfer (ICT) tuning, a protonation site for pH sensing, and a coordination site for metal ions or mitochondrial targeting.

Molecular Design & Electronic Structure

The Rotor-Stator Concept

The TPV-Py molecule is designed as a "rotor-stator" system.

-

Rotor: The three phenyl rings attached to the vinyl bond. These rings possess low-frequency torsional motions (~50–100 cm⁻¹) in dilute solution.

-

Stator/Acceptor: The pyridine ring.[1][2][3][4] It breaks the centrosymmetry of the tetraphenylethylene (TPE) core, creating a Donor-Acceptor (D-A) system.

Electronic Confinement (HOMO-LUMO)

In TPV-Py, the Highest Occupied Molecular Orbital (HOMO) is typically delocalized across the hydrophobic triphenylvinyl skeleton, while the Lowest Unoccupied Molecular Orbital (LUMO) is localized on the electron-deficient pyridine ring.

-

Implication: This spatial separation facilitates Intramolecular Charge Transfer (ICT) . Upon excitation, electron density shifts from the phenyl rings to the pyridine.

-

Solvatochromism: The emission wavelength is highly sensitive to solvent polarity due to the dipole moment change in the excited state.

Table 1: Structural Parameters of Typical TPV-Py Derivatives

Data derived from single-crystal X-ray diffraction analysis.

| Parameter | Value (Approx.) | Significance |

| C=C Bond Length | 1.34 – 1.36 Å | Indicates typical olefinic character; central pivot for isomerization. |

| Torsion Angles (Phenyl) | 40° – 60° | Highly twisted propeller conformation prevents π-π stacking (ACQ). |

| Torsion Angle (Pyridine) | 30° – 50° | Slightly less twisted due to conjugation with the vinyl bond. |

| Intermolecular Distance | > 3.5 Å | Large separation prevents excimer formation in the solid state. |

Conformational Dynamics: The RIM Mechanism

The photophysics of TPV-Py are governed by the Restriction of Intramolecular Motion (RIM) , which encompasses two sub-mechanisms:

-

Restriction of Intramolecular Rotation (RIR): Blocking the rotation of phenyl/pyridine rings around the C-C single bonds.

-

Restriction of Intramolecular Vibration (RIV): Dampening the "butterfly" bending motion of the central alkene.

Mechanism Visualization (Jablonski-RIM)

Caption: The RIM mechanism illustrating the bifurcation of excited state energy. In solution, rotation consumes energy (non-radiative). In aggregates, rotation is blocked, forcing radiative decay.

Synthesis & Structural Characterization[4][5][6]

To ensure high purity and correct isomeric structure (Z/E isomers), specific synthetic routes are preferred. The Suzuki-Miyaura Cross-Coupling is the industry standard for TPV-Py due to its modularity.

Protocol: Modular Suzuki Synthesis of TPV-Py

Objective: Synthesize 4-(1,2,2-triphenylvinyl)pyridine.

Reagents:

-

Precursor A: 1-Bromo-1,2,2-triphenylethylene (Brominated TPE).

-

Precursor B: 4-Pyridinylboronic acid.

-

Catalyst: Pd(PPh₃)₄ (5 mol%).

-

Base: K₂CO₃ (2M aqueous).

-

Solvent: THF/Toluene (1:1).

Step-by-Step Workflow:

-

Inert Atmosphere: Purge a Schlenk flask with Argon for 15 minutes.

-

Dissolution: Dissolve 1.0 eq of Precursor A and 1.2 eq of Precursor B in the solvent mix.

-

Activation: Add the Pd catalyst and base solution under counter-flow of Argon.

-

Reflux: Heat to 90°C for 12–24 hours. Monitor via TLC (Silica, Hexane/EtOAc 4:1).

-

Work-up: Extract with Dichloromethane (DCM), wash with brine, and dry over MgSO₄.

-

Purification: Column chromatography is critical to separate the product from homocoupled TPE byproducts.

-

Validation:

-

¹H NMR: Check for the disappearance of the vinyl proton (if applicable) and integration of pyridine protons (doublets at ~8.5 ppm).

-

HR-MS: Confirm molecular ion peak [M+H]⁺.

-

Synthetic Pathway Diagram

Caption: Suzuki-Miyaura coupling pathway for TPV-Py synthesis. The palladium cycle facilitates the formation of the C-C bond between the TPE core and the pyridine ring.

Functional Applications: Mitochondria & pH Sensing[7][8]

The pyridine nitrogen is the functional "handle" that transforms the TPV rotor from a passive dye into an active sensor.

Mitochondrial Targeting (The Membrane Potential Driver)

Mitochondria possess a high negative transmembrane potential (-180 mV). TPV-Py derivatives can be transformed into lipophilic cations via methylation (forming pyridinium) or protonation.

-

Mechanism: The Nernst equation dictates that for every 60 mV potential difference, there is a 10-fold accumulation of monovalent cations in the matrix.

-

Protocol: Incubate cells with 5 µM TPV-Py-Methyl⁺ for 30 mins. Wash with PBS.[5] The probe accumulates in mitochondria, and the high local concentration triggers AIE, lighting up the organelle.

pH Sensing (The Protonation Switch)

-

Basic/Neutral pH: Pyridine is neutral. Emission is typically shorter wavelength (blue/green).

-

Acidic pH (Lysosomes/Tumor Microenvironment): Pyridine is protonated (Pyridinium). This increases the electron-withdrawing strength, enhancing the ICT effect.

-

Result: A bathochromic shift (Red-shift) in emission or a "Turn-On" response if the neutral form was weakly emissive.

Biological Application Workflow

Caption: Cellular trafficking of TPV-Py. Methylated derivatives target mitochondria via potential gradient; neutral derivatives target lysosomes via pH-induced protonation.

References

-

Mei, J., et al. (2015). "Aggregation-Induced Emission: Together We Shine, United We Soar!" Chemical Reviews.

-

Hong, Y., Lam, J. W. Y., & Tang, B. Z. (2011). "Aggregation-induced emission."[2][4][6][7][8] Chemical Society Reviews.

-

Zhao, Z., et al. (2012). "Rational design of AIEgens for bioimaging and therapeutics." Advanced Materials.

-

Chen, S., et al. (2016). "Mitochondria-Targeting AIEgens." Biomaterials.

-

Gu, X., et al. (2019). "AIEgens for Biological Process Monitoring and Disease Theranostics." Advanced Materials.

Sources

- 1. Tetraphenylpyrimidine-Based AIEgens: Facile Preparation, Theoretical Investigation and Practical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Triphenylphosphine-Based Mitochondrial Targeting Nanocarriers: Advancing Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pH-activated, mitochondria-targeted, and redox-responsive delivery of paclitaxel nanomicelles to overcome drug resistance and suppress metastasis in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vinylpyridine- and vinylnitrobenzene-coating tetraphenylethenes: Aggregation-induced emission (AIE) behavior and mechanochromic property [html.rhhz.net]

- 7. d-nb.info [d-nb.info]

- 8. researchgate.net [researchgate.net]

Technical Guide: Intramolecular Rotation Restriction in 4-(4-(1,2,2-Triphenylvinyl)phenyl)pyridine

[1]

Executive Summary

4-(4-(1,2,2-Triphenylvinyl)phenyl)pyridine (CAS: 1915012-73-5) is a functionalized derivative of tetraphenylethylene (TPE), a canonical Aggregation-Induced Emission (AIE) luminogen.[1] Unlike conventional fluorophores (e.g., fluorescein, rhodamine) that suffer from Aggregation-Caused Quenching (ACQ), this molecule is non-emissive in dilute solutions but becomes highly luminescent in aggregated or restricted states.[2]

This behavior is governed by the Restriction of Intramolecular Rotation (RIR) mechanism.[2][3][4][5] The pyridine moiety introduces stimuli-responsiveness—allowing the RIR process to be triggered not just by solubility changes, but by pH modulation, metal ion coordination, and environmental viscosity . This guide details the molecular mechanics, synthesis, and experimental validation of RIR in TPE-Ph-Py.[1]

Molecular Architecture & RIR Mechanism[1][2]

Structural Logic

The molecule consists of three distinct functional domains:

-

The Rotor (TPE Core): A central olefin stators connected to three phenyl rings and one biphenyl-pyridine chain.[1] In isolation, these phenyl rings act as rotors.

-

The Linker (Phenyl Ring): Extends the

-conjugation, red-shifting the emission and providing steric spacing.[1] -

The Acceptor/Trigger (Pyridine): An electron-deficient heterocycle that facilitates Intramolecular Charge Transfer (ICT) and serves as a binding site for protons (

) or metal ions (

The RIR Mechanism Explained

In a non-restricted state (dilute solution), the phenyl rings undergo low-frequency torsional motions (rotations) upon excitation. These rotations dissipate the excited state energy (

When these rotations are physically or chemically restricted (RIR), the non-radiative pathway is blocked. The exciton is forced to relax via radiative decay (

Key Triggers for RIR in TPE-Ph-Py:

-

Steric Constraint: High viscosity environments (e.g., glycerol, cellular cytoplasm) physically impede rotor movement.

-

Precipitation: Addition of a poor solvent (e.g., water/hexane) forces the hydrophobic TPE cores to aggregate; intermolecular

- -

Coordination Rigidification: Binding of the pyridine nitrogen to a metal ion or proton reduces the freedom of motion of the pendant group, contributing to the overall rigidity.

Mechanistic Pathway Diagram[1]

Figure 1: The thermodynamic bifurcation of the excited state in TPE-Ph-Py.[1] The RIR mechanism acts as a switch between thermal dissipation and photon emission.

Synthesis Protocol

To study RIR, high-purity TPE-Ph-Py is required.[1] The most robust synthetic route utilizes a Suzuki-Miyaura cross-coupling between a TPE-boronic acid derivative and a bromopyridine (or vice versa).[1]

Reaction Scheme

Reagents:

-

Precursor A: 1-(4-Bromophenyl)-1,2,2-triphenylethylene (TPE-Br)[1]

-

Precursor B: 4-Pyridinylboronic acid[1]

-

Catalyst:

or -

Base:

or -

Solvent: THF/Water or Toluene/Ethanol/Water[1]

Step-by-Step Procedure

-

Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon/Nitrogen for 15 minutes.

-

Loading: Add TPE-Br (1.0 eq), 4-Pyridinylboronic acid (1.2 eq), and

(3.0 eq). -

Solvation: Add degassed Toluene/Ethanol (4:1 v/v).

-

Catalysis: Add

(5 mol%) quickly under positive Argon flow. -

Reflux: Heat the mixture to 90°C–100°C for 12–24 hours. Monitor via TLC (Mobile phase: Hexane/DCM).

-

Workup: Cool to RT. Extract with DCM (

). Wash organic layer with brine.[1] Dry over anhydrous -

Purification: Concentrate in vacuo. Purify via silica gel column chromatography (Gradient: Hexane

Hexane/DCM 1:1). -

Validation: Verify structure via

-NMR and HR-MS (

Figure 2: Synthetic workflow for TPE-Ph-Py via Suzuki Coupling.

Experimental Validation of RIR

To scientifically prove that fluorescence is driven by RIR and not other mechanisms (like planarization), the following experiments are mandatory.

The Solvent Fraction ( ) Test

This is the "gold standard" AIE experiment. It involves gradually adding a poor solvent (water) to a good solvent (THF) solution of the fluorophore.

-

Protocol: Prepare a stock solution of TPE-Ph-Py in THF (

). Prepare 10 vials. Add water to create water fractions ( -

Expected Result:

- : Solution remains clear; Fluorescence is negligible (Rotors active).

- : Nano-aggregates form; Fluorescence intensity surges (Rotors locked).[1]

Viscosity Sensitivity (The Direct RIR Proof)

Since RIR relies on mechanical restriction, emission intensity (

Protocol:

-

Solvent System: Use Methanol/Glycerol mixtures.[1] Vary glycerol ratio to adjust viscosity from 0.6 cP to ~900 cP.

-

Measurement: Record PL spectra at constant concentration (

). -

Analysis: Plot

vs.

Data Summary Table (Typical Values)

| Parameter | Dilute Solution (THF) | Aggregated State (90% Water) | Viscous Medium (Glycerol) |

| State | Dissolved (Monomer) | Nano-aggregate | Dissolved (Restricted) |

| Rotor Status | Free Rotation | Locked ( | Locked (Viscous Drag) |

| Quantum Yield ( | < 0.5% | > 20% | > 15% |

| Emission Peak | N/A (Weak) | ~480-500 nm (Cyan/Green) | ~490 nm |

| Lifetime ( | < 0.1 ns | 2-5 ns | 1-3 ns |

Applications in Research & Drug Development[1]

Intracellular Viscosity Mapping

Abnormal mitochondrial viscosity is linked to neurodegenerative diseases and diabetes.[1]

-

Mechanism: The pyridine group can be methylated (forming a pyridinium cation) to target mitochondria (negative potential).

-

Readout: Fluorescence intensity correlates directly with local viscosity, allowing real-time mapping of mitochondrial health.[1]

pH Sensing (On-Off Switch)[1][2]

-

Acidic pH: Protonation of the pyridine nitrogen (

) alters the Intramolecular Charge Transfer (ICT) strength and solubility. -

Effect: Often leads to a bathochromic shift (red-shift) or fluorescence quenching/enhancement depending on the specific solvent environment, serving as a ratiometric probe.

References

-

Aggregation-induced emission: Together we shine, united we soar! Source: Chemical Reviews (2015) URL:[Link]

-

Restriction of intramolecular motions: The general mechanism behind aggregation-induced emission. Source: Chemical Society Reviews (2011) URL:[Link]

-

Synthesis and aggregation-induced emission properties of pyridine and pyridinium analogues of tetraphenylethylene. Source: Journal of Materials Chemistry C (2013) URL:[Link]

-

Mitochondrial viscosity monitoring with a new AIE fluorescent probe. Source: Sensors and Actuators B: Chemical (2018) URL:[Link]

Structure-Property Relationships of Pyridine-Substituted Tetraphenylethylene (TPE)

Technical Whitepaper | Application Note

Executive Summary

Tetraphenylethylene (TPE) serves as the archetypal scaffold for Aggregation-Induced Emission (AIE), a phenomenon where non-emissive luminogens in solution become highly emissive upon aggregation.[1][2] The introduction of pyridine moieties into the TPE architecture transforms this passive fluorophore into a stimuli-responsive, organelle-targeting functional material.

This technical guide dissects the structure-property relationships of pyridine-substituted TPE (Py-TPE). Unlike traditional fluorophores where para-substitution is the default for maximizing conjugation, Py-TPE derivatives exhibit a counter-intuitive enhancement in solid-state quantum yield (PLQY) in the meta-isomer. This guide details the mechanistic underpinnings of this isomerism, provides validated synthetic protocols, and outlines the self-assembly logic required for mitochondrial targeting.

Molecular Architecture: The Isomer Effect

The photophysical performance of Py-TPE is strictly governed by the position of the nitrogen atom relative to the vinyl core. The restriction of intramolecular rotation (RIR) is the primary driver of AIE.[1] However, the packing mode in the solid state—dictated by steric hindrance and intermolecular interactions (C-H···π, π-π)—modulates the efficiency of radiative decay.

Comparative Photophysics of Isomers

Recent crystallographic studies reveal that meta-substitution often yields the highest PLQY. This is attributed to a "Goldilocks" zone of steric bulk that prevents excessive π-π stacking (which causes quenching) while sufficiently locking the phenyl rings to trigger RIR.

Table 1: Photophysical Properties of Isomeric Py-TPE Derivatives

| Isomer | Substitution Position | PLQY (Solid, %) | Packing Characteristic | Primary Interaction | |

| Ortho (2-position) | 485 - 495 | ~15 - 30 | Loose, highly twisted | Steric repulsion | |

| Meta (3-position) | 490 - 505 | 60 - 65 | Rigid, discrete dimers | C-H···N / C-H···π | |

| Para (4-position) | 510 - 525 | 40 - 50 | Parallel stacking | Strong π-π overlap |

Note: Data represents typical values for mono-pyridine substituted TPE. Values vary based on counter-ions and specific solvent traces.

Mechanistic Insight: The Protonation Switch

The pyridine nitrogen possesses a lone pair capable of protonation (

-

Neutral State: Weak intramolecular charge transfer (ICT).

-

Protonated State: Strong ICT, typically resulting in a redshift of emission and increased solubility in water, which can paradoxically decrease AIE if the molecule dissolves completely. However, in the presence of bulky counter-ions (e.g.,

), ionic coupling stabilizes aggregates, restoring emission.

Synthetic Protocol: Modular Construction

To access specific isomers with high purity, a modular Suzuki-Miyaura coupling strategy is superior to the statistical McMurry coupling. This pathway allows for the precise installation of the pyridine ring at the ortho, meta, or para position.

Workflow Visualization

Figure 1: Modular synthetic pathway for Py-TPE isomers. The Suzuki route ensures regio-purity compared to statistical condensation methods.

Detailed Protocol: Suzuki Coupling Phase

Objective: Synthesis of m-Py-TPE (Meta-isomer).

Reagents:

-

4-(1,2,2-triphenylvinyl)phenylboronic acid (1.0 eq)

-

3-Bromopyridine (1.2 eq)

- (5 mol%)[3]

- (2M aqueous solution)

-

Toluene/Ethanol (3:1 v/v)

Procedure:

-

Degassing: Charge a Schlenk flask with the boronic acid derivative, 3-bromopyridine, and base solution. Add Toluene/Ethanol solvent mix. Freeze-pump-thaw (3 cycles) to remove

, which poisons the Pd catalyst. -

Catalyst Addition: Under Argon flow, add

rapidly. Seal the flask. -

Reflux: Heat to 90°C for 12–16 hours. The solution typically turns from yellow to dark orange/brown.

-

Workup: Cool to RT. Extract with Dichloromethane (DCM) x3. Wash combined organics with brine. Dry over

. -

Purification: Concentrate in vacuo. Purify via silica gel column chromatography (Hexane/Ethyl Acetate gradient). m-Py-TPE usually elutes after the o-isomer but before the p-isomer due to polarity differences.

-

Validation:

NMR must show characteristic pyridine protons (singlet/doublet at >8.5 ppm).

Biological Application: Mitochondrial Targeting[4][5][6][7]

The most potent application of Py-TPE lies in its methylated form: the TPE-Pyridinium salt . Mitochondria possess a high negative membrane potential (

Mechanism of Action

-

Lipophilicity: The TPE core provides the necessary hydrophobicity to permeate the outer cell membrane.

-

Cationic Drive: The pyridinium charge drives the molecule specifically into the mitochondrial matrix via the Nernstian potential.

-

AIE Activation: Once inside the matrix, the high local concentration and viscosity restrict the rotation of the phenyl rings, turning the fluorescence "ON".

Figure 2: The "Trojan Horse" mechanism of TPE-Pyridinium. The molecule remains dark until it accumulates in the target organelle.

Validated Imaging Protocol

Reagents:

-

TPE-Pyridinium stock (1 mM in DMSO).

-

MitoTracker Red (Commercial standard for co-localization).

-

HeLa or MCF-7 cell lines.

Steps:

-

Seeding: Plate cells in confocal dishes and incubate for 24h.

-

Staining: Dilute TPE-Pyridinium stock to 5 µM in culture media. Incubate cells for 30 minutes at 37°C.

-

Critical: Do not wash excessively. AIEgens require a critical aggregation concentration. Over-washing can disrupt the equilibrium.

-

-

Co-staining: Add MitoTracker Red (50 nM) for the final 15 minutes.

-

Imaging:

-

TPE Channel: Excitation 405 nm / Emission 450–550 nm.

-

MitoTracker Channel: Excitation 561 nm / Emission 590–650 nm.

-

-

Analysis: Calculate Pearson’s Correlation Coefficient (PCC). A PCC > 0.85 confirms mitochondrial specificity.

References

-

Isomeric Effects on AIE: Gabr, M. T., et al. "Synthesis and aggregation-induced emission properties of pyridine and pyridinium analogues of tetraphenylethylene." RSC Advances, 2015.

-

Meta-Isomer Superiority: Wang, Y., et al. "Three Isomeric Tetraphenylethylene-pyridine Compounds: Synthesis, Crystal Structures, and Photophysical Properties."[4] Chemistry – An Asian Journal, 2023.

-

Mitochondrial Targeting: Leung, C. W. T., et al. "A photostable AIE luminogen for specific mitochondrial imaging and tracking." Chemical Science, 2013.

-

Protonation & Sensing: Chakraborty, M., et al. "Protonation-driven structural deformation in a conformationally twisted pyridyl-linked AIEgen." Journal of Materials Chemistry C, 2025.

-

General AIE Mechanism: Mei, J., et al. "Aggregation-Induced Emission: Together We Shine, United We Soar!" Chemical Reviews, 2015.

Sources

Thermodynamic Stability and Phase-Transition Dynamics of 4-(4-(1,2,2-Triphenylvinyl)phenyl)pyridine (TPE-Py) Crystals: A Technical Guide

Executive Summary

The rational design of solid-state luminescent materials requires a rigorous understanding of their thermodynamic stability and phase-transition dynamics. 4-(4-(1,2,2-Triphenylvinyl)phenyl)pyridine , commonly referred to as TPE-Py , is a prototypical Aggregation-Induced Emission (AIE) luminogen[1]. Unlike traditional fluorophores that suffer from Aggregation-Caused Quenching (ACQ), TPE-Py leverages the thermodynamic stabilization of its crystal lattice to unlock high-efficiency solid-state luminescence.

This whitepaper provides an in-depth technical analysis of the thermodynamic drivers governing TPE-Py crystal stability. It explores the causality behind its mechanochromic phase transitions and provides self-validating experimental protocols for researchers and drug development professionals utilizing TPE-Py in optoelectronics, mechanosensors, and organelle-targeted bioimaging.

The Thermodynamic Drivers of AIE and Crystal Stability

The unique optical behavior of TPE-Py is fundamentally a thermodynamic phenomenon driven by the Restriction of Intramolecular Rotation (RIR) [1].

In a dilute solution, the TPE-Py molecule exists in a high-entropy state. The four phenyl rings surrounding the central ethylene stator undergo continuous, low-energy rotations. Upon photoexcitation, these rotational motions serve as non-radiative decay pathways, dissipating exciton energy as heat and rendering the molecule non-emissive.

Upon crystallization, the thermodynamic landscape shifts dramatically. The molecules pack into an ordered lattice, driven by the enthalpic gains of intermolecular interactions. For TPE-Py, crystal stability is primarily anchored by two forces:

-

C–H···

Interactions: The highly twisted, propeller-like conformation of the TPE core prevents planar -

C–H···N Hydrogen Bonding: The incorporation of the pyridine moiety introduces a strong hydrogen bond acceptor, creating directional C–H···N networks that rigidly lock the molecular conformation[2].

This rigidification drops the system into a deep global thermodynamic minimum. The rotational pathways are blocked, forcing the excited state to relax via radiative decay, resulting in intense green emission (

Polymorphism and Mechanochromic Phase Transitions

TPE-Py exhibits pronounced mechanochromic luminescence —the ability to change emission color in response to mechanical force[3]. This behavior is a direct manifestation of a phase transition between thermodynamic states.

When mechanical energy (grinding or shearing) is applied to the TPE-Py crystal, the input energy overcomes the lattice enthalpy, rupturing the C–H···

To restore the system to its global thermodynamic minimum (the crystalline state), activation energy must be supplied to overcome the kinetic barrier. This is achieved via thermal annealing (heating) or solvent fuming .

Caption: Thermodynamic state transitions of TPE-Py driven by kinetic and thermodynamic controls.

Quantitative Data Summary

The thermodynamic and optical distinctions between the two solid states of TPE-Py are summarized below.

Table 1: Comparative Thermodynamic and Optical Properties of TPE-Py States

| Property | Crystalline State | Amorphous State |

| Thermodynamic Status | Global Minimum (Stable) | Local Minimum (Metastable) |

| Molecular Conformation | Rigid, locked propeller | Highly twisted, disordered |

| Intermolecular Forces | Strong C-H··· | Weak, random |

| Emission Color | Green (~515-520 nm) | Yellow/Orange (~560-600 nm) |

| Quantum Yield ( | High | Moderate (Quenched by disorder) |

| Phase Transition Stimuli | Mechanical Grinding | Heating/Fuming |

Experimental Methodologies for Stability Assessment

To ensure scientific integrity, the evaluation of TPE-Py must rely on a self-validating system. If a phase transition is observed optically via photoluminescence (PL), it must be corroborated thermally via Differential Scanning Calorimetry (DSC) and structurally via Powder X-Ray Diffraction (PXRD)[4].

Caption: Self-validating experimental workflow for assessing TPE-Py thermodynamic stability.

Protocol 1: Controlled Crystallization and Phase Switching

This protocol establishes the baseline thermodynamic states and demonstrates the stimuli-responsive phase transitions.

-

Controlled Crystallization: Dissolve 10 mg of purified TPE-Py in 2 mL of tetrahydrofuran (THF). Layer 8 mL of hexane (anti-solvent) slowly on top. Allow for slow diffusion at 25 °C over 48 hours.

-

Causality: Slow diffusion ensures the precipitation is under thermodynamic control rather than kinetic control. This allows the molecules sufficient time to orient and maximize enthalpic gains from C-H···

and C-H···N interactions, yielding a defect-free, highly emissive crystal.

-

-

Mechanical Grinding: Transfer the isolated crystals to an agate mortar. Grind continuously with a pestle for 2 minutes under ambient conditions.

-

Causality: The mechanical shear force exceeds the lattice energy, physically breaking the intermolecular bonds and trapping the molecules in the metastable amorphous phase.

-

-

Solvent Vapor Fuming: Place the ground, amorphous powder in a sealed desiccator saturated with dichloromethane (DCM) vapor for 10 minutes.

-

Causality: DCM vapor acts as a molecular plasticizer. It diffuses into the disordered solid, increasing free volume and lowering the glass transition temperature (

). This provides the necessary molecular mobility for TPE-Py to spontaneously rearrange back into the thermodynamically favored crystalline lattice, visually confirmed by the emission shifting back to green.

-

Protocol 2: Thermal and Structural Validation (DSC & PXRD)

To quantify the thermodynamic parameters of the phase transitions, thermal analysis must be paired with structural diffraction.

-

Thermogravimetric Analysis (TGA): Load 3-5 mg of crystalline TPE-Py into an alumina crucible. Heat from 25 °C to 600 °C at 10 °C/min under a nitrogen atmosphere (50 mL/min).

-

Causality: TGA establishes the thermal decomposition temperature (

). This ensures that subsequent DSC cycles are performed safely below the degradation threshold, preventing artifactual data caused by mass loss.

-

-

Differential Scanning Calorimetry (DSC) - First Heating: Load 3 mg of the amorphous (ground) TPE-Py into an aluminum pan. Heat from 25 °C to 200 °C at 10 °C/min.

-

Causality: Heating the amorphous sample will reveal an exothermic cold-crystallization peak (

) as the thermal energy allows the metastable state to overcome the kinetic barrier and crystallize. Further heating will reveal the endothermic melting peak (

-

-

Powder X-Ray Diffraction (PXRD): Analyze both the as-prepared crystals and the ground powder using Cu K

radiation (-

Causality: PXRD provides definitive structural validation. The crystalline state will exhibit sharp, intense diffraction peaks indicative of long-range thermodynamic order. The ground state will present a broad, featureless halo, confirming the destruction of the lattice and the transition to the amorphous state[4].

-

Conclusion

The thermodynamic stability of 4-(4-(1,2,2-Triphenylvinyl)phenyl)pyridine (TPE-Py) crystals is the cornerstone of its utility as an AIEgen. By balancing enthalpic intermolecular forces (C-H···

References

-

Title: Aggregation-Induced Emission: Together We Shine, United We Soar! Source: Chemical Reviews (ACS Publications) URL: [Link]

-

Title: Mechanochromic Luminescence of Aggregation-Induced Emission Luminogens Source: The Journal of Physical Chemistry Letters (ACS Publications) URL: [Link]

-

Title: Vinylpyridine- and vinylnitrobenzene-coating tetraphenylethenes: Aggregation-induced emission (AIE) behavior and mechanochromic property Source: Journal of Molecular Structure URL: [Link]

Sources

Methodological & Application

using 4-(4-(1,2,2-Triphenylvinyl)phenyl)pyridine for mitochondrial imaging

Application Note: High-Fidelity Mitochondrial Imaging using 4-(4-(1,2,2-Triphenylvinyl)phenyl)pyridine (TPE-Py) Derivatives

Part 1: Introduction & Mechanistic Insight

The AIE Advantage in Mitochondrial Imaging

Mitochondria are dynamic organelles governed by rapid fission/fusion events and membrane potential (

4-(4-(1,2,2-Triphenylvinyl)phenyl)pyridine (TPE-Py) represents a class of Aggregation-Induced Emission (AIE) luminogens.[1] Unlike ACQ dyes, TPE-Py is non-emissive in dilute solution but becomes highly fluorescent when aggregated or molecularly restricted. This property is ideal for mitochondrial imaging because the dye can accumulate at high concentrations within the organelle without quenching, providing superior photostability and brightness.

The "Identity Crisis": Neutral vs. Cationic Targeting

CRITICAL NOTE FOR RESEARCHERS: The chemical name provided, 4-(4-(1,2,2-Triphenylvinyl)phenyl)pyridine, refers to the neutral pyridine species.

-

Neutral Form: Predominantly targets Lipid Droplets (LDs) due to high lipophilicity and lack of charge.

-

Cationic Form (Pyridinium Salt): To target Mitochondria , the pyridine nitrogen is typically methylated or protonated to form a pyridinium cation (e.g., TPE-Py-Me

).

This protocol focuses on the Mitochondrial Application . If you possess the neutral solid, be aware that without modification (methylation) or specific acidic environments, it may show cross-reactivity with lipid droplets. The "Mitochondrial TPE-Py" discussed in literature is almost exclusively the cationic pyridinium derivative .

Mechanism of Action:

-

Driven Uptake: The lipophilic cation (TPE-Py

-

Restriction of Intramolecular Rotation (RIR): Once inside the viscous, crowded mitochondrial matrix, the phenyl rings of the TPE core are restricted from rotating.

-

Radiative Decay: The restriction blocks non-radiative energy dissipation, forcing the molecule to release energy as photons (Fluorescence).

Part 2: Visualizing the Mechanism

Figure 1: Mechanism of TPE-Py Mitochondrial Sensing. The transition from a non-emissive state (free rotation) to a highly emissive state (restricted rotation) occurs specifically upon accumulation in the mitochondrial matrix.

Part 3: Experimental Materials & Preparation

Reagents

| Reagent | Specification | Storage |

| TPE-Py Derivative | Cationic Pyridinium Salt (Recommended for Mito) | -20°C, Desiccated, Dark |

| DMSO | Anhydrous, Cell Culture Grade | RT |

| MitoTracker™ Red | For Co-localization (Validation) | -20°C |

| PBS | pH 7.4, without Ca++/Mg++ | RT |

| Live Cell Imaging Solution | Phenol-red free (e.g., HBSS or specialized media) | 37°C |

Stock Solution Protocol

-

Weighing: Dissolve 1 mg of TPE-Py solid in high-quality DMSO.

-

Calculation: MW of TPE-Py (Neutral)

409.5 g/mol . MW of Methyl-Pyridinium Iodide salt -

Target: Prepare a 10 mM Master Stock.

-

-

Storage: Aliquot into amber tubes (20 µL each) to avoid freeze-thaw cycles. Store at -20°C. Stable for 6 months.

Part 4: Staining Protocols

Protocol A: Live Cell Staining (Adherent Cells)

Target Audience: HeLa, MCF-7, HepG2, Fibroblasts.

-

Seeding: Seed cells in a 35mm glass-bottom confocal dish (e.g., MatTek). Incubate until 70-80% confluence.

-

Preparation of Working Solution:

-

Dilute the 10 mM DMSO stock into pre-warmed culture medium (or HBSS).

-

Optimal Concentration: 2 - 5 µM .

-

Note: AIEgens often require slightly higher concentrations than cyanine dyes (like MitoTracker) because they rely on accumulation to trigger signal.

-

-

Incubation:

-

Replace culture media with TPE-Py working solution.

-

Incubate for 15 - 30 minutes at 37°C in 5% CO

.

-

-

Washing (Optional but Recommended):

-

AIEgens are theoretically "wash-free" (low background). However, for publication-quality images, wash 2x with warm PBS to remove excess extracellular dye.

-

-

Imaging Media: Add phenol-red free Live Cell Imaging Solution.

-

Imaging: Proceed immediately to microscopy.

Protocol B: Co-localization Validation

Purpose: To confirm mitochondrial specificity against Lipid Droplet crosstalk.

-

Prepare a dual-staining solution containing:

-

TPE-Py (5 µM)

-

MitoTracker™ Red FM (100 nM) (Note: Use "Deep Red" if spectral overlap is a concern, but TPE-Py is usually Yellow/Green).

-

-

Incubate cells for 20 minutes at 37°C.

-

Image sequentially to avoid bleed-through.

Part 5: Imaging Parameters & Data Analysis

Microscope Settings

TPE-Py exhibits a large Stokes shift, typical of TPE derivatives.

| Parameter | Setting | Notes |

| Excitation Source | 405 nm (Laser) or 360-380 nm (UV Lamp) | TPE core absorbs in UV/Blue region. |

| Emission Filter | 525 - 580 nm (Yellow/Orange) | Peak emission is typically ~550 nm. |

| Dichroic Mirror | 405/488/561 | Use a standard DAPI/FITC/TRITC splitter. |

| Detector | PMT or HyD (High Sensitivity) | AIEgens are bright; lower gain to avoid saturation. |

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for live-cell mitochondrial imaging using TPE-Py.

Part 6: Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Punctate/Spherical Staining (Not Tubular) | Lipid Droplet Targeting | You are likely using the Neutral form or the cells are under stress. Action: Validate with Nile Red. If confirmed, switch to the Methyl-Pyridinium salt form. |

| Weak Signal | Low Concentration / Low | AIE requires a critical concentration to aggregate. Increase to 5-10 µM. Ensure cells are healthy (depolarized mitochondria do not uptake the dye). |

| High Background | Precipitation | TPE-Py is hydrophobic. Ensure the DMSO stock is fully dissolved before adding to media. Sonicate the working solution if necessary. |

| Photobleaching | High Laser Power | While AIEgens are stable, excessive UV excitation can damage cells. Reduce laser power to <2%. |

References

-

Zhao, N., et al. (2013). "A tetraphenylethene-substituted pyridinium salt with multiple functionalities: synthesis, stimuli-responsive emission, optical waveguide and specific mitochondrion imaging."[1] Journal of Materials Chemistry C. Link

-

Gabr, M. T., & Pigge, F. C. (2015).[4] "Synthesis and aggregation-induced emission properties of pyridine and pyridinium analogues of tetraphenylethylene." RSC Advances. Link

-

Leung, C. W. T., et al. (2013). "AIEgens for biological process monitoring and disease theranostics." Advanced Materials. Link

-

Thermo Fisher Scientific. "Functional Mitochondrial Staining Protocol." Application Note. Link

-

MedChemExpress. "TPE-PY Product Information & Biological Activity." Link

Sources

Application Note: Fabrication of Non-Doped OLEDs Using Triphenylvinyl Phenyl Pyridine (AIEgen) Emitters

[1]

Executive Summary

This application note details the fabrication protocol for Organic Light-Emitting Diodes (OLEDs) utilizing triphenylvinyl phenyl pyridine (TPE-Ph-Py) derivatives. Unlike conventional planar fluorophores that suffer from Aggregation-Caused Quenching (ACQ), these emitters exhibit Aggregation-Induced Emission (AIE) . This property allows for the fabrication of non-doped emissive layers, significantly simplifying the device architecture and manufacturing process while maintaining high quantum efficiency.

Target Audience: Material Scientists, Device Physicists, and Translational Researchers in bio-electronics.

Material Science & Mechanism

The AIE Advantage

Traditional emitters (e.g., Alq3, Rubrene) require precise doping (<5 wt%) into a host matrix to prevent ACQ. TPE-Ph-Py emitters operate on the Restriction of Intramolecular Motion (RIM) mechanism.

-

In Solution: The phenyl rotors on the triphenylvinyl core rotate freely, dissipating excited state energy non-radiatively.

-

In Thin Film (Device): Steric hindrance locks the rotors. The radiative pathway becomes dominant, resulting in high Photoluminescence Quantum Yield (PLQY) in the solid state.

Molecular Design: TPE-Ph-Py

The molecule combines two functional moieties:

-

Triphenylvinyl (TPE): Acts as the AIE engine (hole-transporting/donating character).

-

Phenyl Pyridine: Provides electron-transporting (accepting) capability, creating a "Push-Pull" system that facilitates bipolar charge transport within a single layer.

Device Architecture

To maximize the performance of TPE-Ph-Py, we utilize a multi-layer stack optimized for energy level alignment. The pyridine moiety lowers the LUMO, necessitating a strong hole-blocking layer (HBL) to confine excitons.

Layer Stack Diagram

Figure 1: Optimized device stack for non-doped AIE emitters. Note the EML is pure TPE-Ph-Py, eliminating the need for a host matrix.

Fabrication Protocol

Method: High-Vacuum Thermal Evaporation (VTE)

Base Pressure Requirement:

Phase 1: Substrate Preparation (Critical for Leakage Current Suppression)

-

Step 1: Pattern Indium Tin Oxide (ITO) coated glass (Sheet resistance

). -

Step 2: Ultrasonic cleaning sequence (15 min each):

-

Deionized Water + Detergent (Decon 90 or similar).

-

Deionized Water (Rinse).

-

Acetone (Degreasing).

-

Isopropyl Alcohol (IPA).

-

-

Step 3: Oven dry at 120°C for 30 mins.

-

Step 4: UV-Ozone Treatment (20 mins).

-

Causality: This increases the ITO work function from ~4.7 eV to ~5.1 eV, lowering the hole injection barrier into the HIL.

-

Phase 2: Vacuum Deposition

-

Load Lock: Transfer substrates immediately after UV-Ozone to avoid surface contamination.

-

Evaporation Rates:

-

Organics (NPB, TPE-Ph-Py, TPBi): 1.0 – 2.0 Å/s .

-

Note: For AIEgens, faster rates (2-3 Å/s) can sometimes promote amorphous film formation, which is preferred over crystalline domains that might cause grain boundary leakage.

-

LiF: 0.1 Å/s (Precise thickness control is vital here; too thick = insulating).

-

Aluminum: 3.0 – 5.0 Å/s .

-

Phase 3: Encapsulation

-

Perform in a Nitrogen-filled glovebox (

ppm, -

Use UV-curable epoxy around the active area perimeter and cover with a glass lid.

-

Validation: Check for "dark spots" immediately. Their presence indicates pinholes or particle contamination during Phase 2.

Experimental Workflow Logic

The following flowchart illustrates the decision-making process during fabrication, specifically tailored for AIE materials.

Figure 2: Workflow emphasizing the simplified deposition process for AIEgens (Green path).

Typical Performance Characteristics

When fabricated correctly, TPE-Ph-Py devices should exhibit the following characteristics. Deviations suggest process failures (e.g., high leakage = dirty substrate; high voltage = degraded organics).

| Parameter | Typical Value | Unit | Notes |

| Turn-on Voltage ( | 3.0 – 4.5 | V | Defined at 1 cd/m². |

| Max Luminance ( | 10,000 – 40,000 | cd/m² | Dependent on layer thickness optimization. |

| Current Efficiency ( | 5.0 – 12.0 | cd/A | High for fluorescent devices due to AIE. |

| EQE ( | 3.0 – 7.0 | % | Can exceed 5% limit if TADF mechanism is active. |

| EL Peak ( | 450 – 550 | nm | Tunable via substituents on the Pyridine ring. |

Troubleshooting & Self-Validation

The "Roll-Off" Check

AIE devices typically show lower efficiency roll-off at high current densities compared to doped devices.

-

Test: Measure EQE at 100 cd/m² and 10,000 cd/m².

-

Pass Criteria: If EQE drops by < 20%, the AIE mechanism is functioning (exciton annihilation is suppressed).

-

Fail Criteria: A sharp drop (>50%) suggests thermal degradation or unbalanced charge injection (adjust HTL/ETL thickness).

Spectral Stability

-

Observation: If the Electroluminescence (EL) spectrum shifts significantly compared to the Photoluminescence (PL) spectrum of the film.

-

Diagnosis: This indicates Exciplex formation at the HTL/EML interface.

-

Solution: Insert a thin (5 nm) interlayer of a high-triplet energy material (e.g., TCTA) to block electron overflow into the HTL.

References

-

Mei, J., et al. "Aggregation-Induced Emission: Together We Shine, United We Soar!" Chemical Reviews, 2015.

- Liu, Y., et al. "Simple and Efficient Non-Doped Blue OLEDs Based on AIE-Active Triphenylvinyl-Substituted Pyridine Derivatives.

-

Tang, B. Z., et al. "Aggregation-induced emission: a strategic class for OLEDs?" Advanced Materials, 2014.

-

Universal Display Corporation. "OLED Fabrication Basics."

Application Note: 4-(4-(1,2,2-Triphenylvinyl)phenyl)pyridine (TPE-Py) as a Fluorescent Chemosensor for Metal Ions

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary

The development of highly selective and sensitive fluorescent chemosensors for metal ions is critical for environmental monitoring, clinical diagnostics, and cellular biology. 4-(4-(1,2,2-Triphenylvinyl)phenyl)pyridine , commonly abbreviated as TPE-Py or Py-TPE , is a highly versatile fluorogenic probe leveraging the Aggregation-Induced Emission (AIE) phenomenon[1]. Unlike conventional fluorophores that suffer from Aggregation-Caused Quenching (ACQ), TPE-Py is virtually non-emissive in pure organic solvents but exhibits intense fluorescence in aqueous mixtures or aggregated states[2].

This application note details the mechanistic principles, quantitative performance data, and validated protocols for utilizing TPE-Py as a colorimetric and ratiometric sensor for trivalent metal cations (Fe³⁺, Al³⁺, Cr³⁺) in semi-aqueous media and living cells[1][2].

Mechanistic Insights: Causality Behind the Sensor

To effectively deploy TPE-Py, researchers must understand the dual-mechanism driving its optical response: Restriction of Intramolecular Rotation (RIR) and Intramolecular Charge Transfer (ICT) .

The AIE Phenomenon (RIR Mechanism)

In pure organic solvents (e.g., THF, ethanol), the four phenyl rings of the tetraphenylethylene (TPE) core rotate freely. Upon photoexcitation, this free rotation serves as a non-radiative decay pathway, rendering the molecule weakly fluorescent (emission ~488 nm)[2]. When water is added to the system (typically a water fraction,

Hydrolysis-Driven ICT for Trivalent Metal Sensing

The specificity of TPE-Py for trivalent metal ions (Fe³⁺, Al³⁺, Cr³⁺) over mono- or divalent ions is governed by the unique hydrolytic properties of M³⁺ in aqueous/ethanol mixtures[1].

-

Hydrolysis & Proton Release: Trivalent cations possess a high charge density, causing them to strongly hydrolyze in water and release protons (

)[1]. -

Pyridine Protonation: The released protons bind to the nitrogen atom of the pyridine ring on TPE-Py.

-

ICT Activation: Protonation significantly increases the electron-withdrawing capability of the pyridine moiety, establishing a strong Donor-Acceptor (D-A) architecture across the conjugated TPE backbone. This induces an Intramolecular Charge Transfer (ICT) effect, narrowing the HOMO-LUMO energy gap and causing a dramatic red-shift in emission from ~488 nm (blue) to ~630 nm (red)[1].

Because this response is intrinsically tied to proton-binding-induced fluorescence changes, TPE-Py acts as a highly reliable ratiometric sensor[1].

Mechanistic pathway of TPE-Py ratiometric sensing via M3+ hydrolysis and ICT.

Quantitative Performance Data

The following table summarizes the photophysical properties of TPE-Py when utilized as a chemosensor for trivalent metal ions.

| Parameter | Value / Description |

| Target Analytes | Fe³⁺, Al³⁺, Cr³⁺[1] |

| Sensing Modality | Colorimetric (Naked-eye) & Ratiometric Fluorescence[1] |

| Absorption Maximum ( | ~348 nm (in THF)[2] |

| Emission (Unprotonated/Aggregated) | ~472 - 488 nm (Blue)[1][2] |

| Emission (Protonated/M³⁺ bound) | ~578 - 630 nm (Orange-Red)[1][2] |

| Stokes Shift | ~282 nm (Highly favorable for minimizing background) |

| Optimal Solvent System | THF/Water or EtOH/Water ( |

| Biological Compatibility | Excellent (Validated in HeLa and MCF-7 cell lines)[2] |

Experimental Protocols

The following protocols provide a self-validating system for in vitro quantification and live-cell imaging. A pH control must be included, as the sensor is inherently responsive to pH changes (protonation)[1][2].

Experimental workflow for in vitro ratiometric sensing and live-cell imaging.

Protocol A: In Vitro Ratiometric Titration of Fe³⁺/Al³⁺/Cr³⁺

Rationale: Establishing a calibration curve requires precise control of the solvent fraction, as the AIE effect is highly dependent on the water fraction (

-

Stock Solution Preparation:

-

Dissolve TPE-Py in spectroscopic grade Tetrahydrofuran (THF) or Ethanol to yield a

M stock solution. -

Prepare aqueous stock solutions of metal chlorides (e.g.,

,

-

-

Working Solution Formulation:

-

Dilute the TPE-Py stock solution to a final concentration of 10 µM using a THF/Water or Ethanol/Water mixture. Ensure the water fraction (

) is exactly 70% (v/v) to induce stable nano-aggregate formation[2].

-

-

Titration & Incubation:

-

Aliquot 3.0 mL of the working solution into a quartz cuvette.

-

Gradually add the metal ion stock solution (0 to 100 µM final concentration).

-

Control Step: Prepare a parallel blank sample without metal ions, and a pH-matched control using dilute Trifluoroacetic acid (TFA) to validate the protonation-driven ICT mechanism[1].

-

Incubate at room temperature for 5 minutes to allow complete hydrolysis and coordination.

-

-

Data Acquisition:

-

Excite the sample at 348 nm.

-

Record the emission spectra from 400 nm to 750 nm.

-

Calculate the ratiometric output by dividing the fluorescence intensity at 630 nm (red) by the intensity at 488 nm (blue) (

)[1].

-

Protocol B: Live-Cell Imaging of Intracellular Fe³⁺

Rationale: TPE-Py's large Stokes shift and AIE characteristics make it an ideal biolabel for tracking metal ion fluctuations in living systems without the need for complex washing steps[2].

-

Cell Culture:

-

Culture HeLa or MCF-7 cells in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) at 37°C in a 5%

incubator. -

Seed cells in glass-bottom confocal dishes and allow them to adhere for 24 hours.

-

-

Probe Incubation:

-

Replace the culture medium with fresh medium containing 10 µM TPE-Py (using <1% DMSO as a co-solvent to aid initial dispersion).

-

Incubate for 30 minutes at 37°C.

-

-

Metal Ion Loading:

-

Wash the cells twice with Phosphate-Buffered Saline (PBS) to remove extracellular probe.

-

Add fresh medium containing varying concentrations of